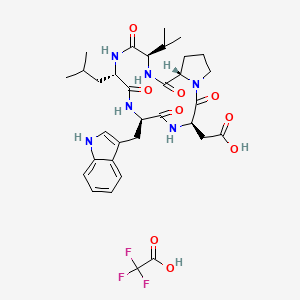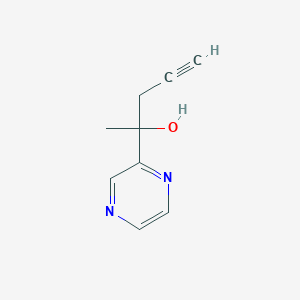
BQ-123 (Tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
BQ-123 (Tfa) se sintetiza mediante la síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos específicos utilizados en la síntesis de BQ-123 (Tfa) son D-triptófano, D-ácido aspártico, prolina, D-valina y leucina .
Métodos de producción industrial
La producción industrial de BQ-123 (Tfa) sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados que pueden manejar grandes cantidades de reactivos y disolventes. El producto final se purifica mediante cromatografía líquida de alta resolución para asegurar una alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
BQ-123 (Tfa) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El residuo de triptófano puede oxidarse en condiciones específicas.
Reducción: Los enlaces peptídicos pueden reducirse, aunque esto es menos común.
Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos de BQ-123 (Tfa).
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Derivados de aminoácidos con grupos protectores.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen formas oxidadas o reducidas de BQ-123 (Tfa) y varios análogos con aminoácidos sustituidos .
Aplicaciones Científicas De Investigación
BQ-123 (Tfa) tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como herramienta para estudiar la estructura y función de los receptores de endotelina.
Biología: Ayuda a comprender el papel de la endotelina-1 en varios procesos biológicos.
Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como la hipertensión y la insuficiencia renal aguda inducida por isquemia.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de endotelina.
Mecanismo De Acción
BQ-123 (Tfa) ejerce sus efectos uniéndose selectivamente a los receptores de endotelina A, bloqueando así la acción de la endotelina-1. Esto evita que la endotelina-1 provoque vasoconstricción y otros efectos mediados por los receptores de endotelina A. Los objetivos moleculares involucrados son los receptores de endotelina A, y las vías incluyen la inhibición de la señalización inducida por endotelina-1 .
Comparación Con Compuestos Similares
Compuestos similares
BQ-788: Otro antagonista del receptor de endotelina pero selectivo para los receptores de endotelina B.
Bosentán: Un antagonista dual del receptor de endotelina que bloquea tanto los receptores de endotelina A como los de endotelina B.
Ambrisentán: Selectivo para los receptores de endotelina A, similar a BQ-123 (Tfa).
Singularidad
BQ-123 (Tfa) es único debido a su alta selectividad para los receptores de endotelina A, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de estos receptores sin afectar los receptores de endotelina B .
Propiedades
Fórmula molecular |
C33H43F3N6O9 |
|---|---|
Peso molecular |
724.7 g/mol |
Nombre IUPAC |
2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H42N6O7.C2HF3O2/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;3-2(4,5)1(6)7/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);(H,6,7)/t21-,22+,23+,24-,26+;/m0./s1 |
Clave InChI |
QSTCCEVXEPXYBF-JKNHBXRPSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)

![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)


![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)
